(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a sec-butyl group, a pyridine ring, and a pyrrolo[2,3-b]quinoxaline moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[2,3-b]quinoxaline core would likely contribute significantly to the compound’s overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and overall charge would all influence its properties .Scientific Research Applications
Synthesis and Characterization
Research into similar compounds has focused on their synthesis and extensive characterization. For instance, studies on N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines have demonstrated methods to synthesize compounds that can form coordinate bonds with metal ions like Mn(II) and Fe(II). These compounds have potential uses in targeted delivery systems for biological applications, such as delivering nitric oxide to tumor sites, which can be released upon irradiation with long-wavelength light (Yang et al., 2017).
Potential Biological Activities
Quinoxalines, including derivatives structurally related to the compound , have been explored for their versatile pharmacological applications. For example, the synthesis of organic salts through oxidative cyclization of related compounds has demonstrated potential for generating new compounds with unique electronic and structural properties. This process highlights the significance of these compounds in pharmacology due to their ionic nature and high reactivity, which could be leveraged in designing novel therapeutic agents (Faizi et al., 2018).
Antimicrobial Applications
A study on the synthesis and antibacterial activities of new heterocycles attached to the pyridinecarboxamide moiety suggests the potential biological activity of similar compounds. This research outlines a method for preparing derivatives with wide-ranging antibacterial activities, indicating the relevance of these compounds in developing new antimicrobials (Nabila et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-butan-2-yl-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-3-13(2)25-21(29)17-18-20(27-16-7-5-4-6-15(16)26-18)28(19(17)22)24-12-14-8-10-23-11-9-14/h4-13H,3,22H2,1-2H3,(H,25,29)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRZHQAQSCKPBO-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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